Product packaging for 6beta,7beta-Dihydroxykaurenoic acid(Cat. No.:CAS No. 26109-32-0)

6beta,7beta-Dihydroxykaurenoic acid

Cat. No.: B1202135
CAS No.: 26109-32-0
M. Wt: 334.4 g/mol
InChI Key: MXCZWKLLVGCJTB-MFOCMZDKSA-N
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Description

6beta,7beta-Dihydroxykaurenoic acid (CAS 26109-32-0) is a naturally occurring organic compound belonging to the class of kaurane diterpenoids . These are tetracyclic diterpenoids with a structure based on the kaurane skeleton, which arises from the cyclization and rearrangement of a pimarane precursor . This compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol . It features four rings and three hydrogen donor sites, comprising secondary alcohol and carboxylic acid functional groups, which contribute to its physicochemical properties . It is predicted to have a water solubility of approximately 0.66 g/L and a logP of 2.06, indicating moderate lipophilicity . This reagent holds significant value in plant science and ecological research. It is classified as a diterpenoid, a category of plant secondary metabolites (PSMs) that are critically involved in plant defense mechanisms against herbivores . Research into compounds like this compound is essential for understanding plant-herbivore interactions and provides insights for the potential development of natural, botanical-based pesticides, as PSMs are increasingly seen as sustainable alternatives to synthetic chemicals . Its role can be further explored within the context of diterpenoid biosynthesis pathways . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, including the diagnosis of disease or other conditions in humans or animals . This product is not manufactured according to Good Manufacturing Practices (GMP) and is not intended for administration to humans or for any clinical, therapeutic, or prophylactic use. By purchasing and/or using this product, the buyer acknowledges and agrees that it will be used solely for non-clinical, scientific research purposes, such as fundamental laboratory research, pharmaceutical research, and the identification or quantification of chemical substances .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1202135 6beta,7beta-Dihydroxykaurenoic acid CAS No. 26109-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26109-32-0

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,2R,3S,4S,5R,9S,10S,13R)-2,3-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(21)16(20)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20+/m1/s1

InChI Key

MXCZWKLLVGCJTB-MFOCMZDKSA-N

SMILES

CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

ent-Kaurenoic Acid

  • Structure : Lacks hydroxyl groups at C-6 and C-7 but retains the carboxylic acid at C-17.
  • Biosynthesis: Precursor to 6beta,7beta-Dihydroxykaurenoic acid via hydroxylation .

Gibberellin A12 (GA12)

  • Structure : Contains a hydroxyl group at C-7 but lacks the 6β-hydroxyl group.
  • Function: Direct precursor to bioactive gibberellins, highlighting divergent roles despite shared diterpenoid origins .

Functional Analogues in Plant Stress Responses

Brassinolide

  • Structure: A brassinosteroid with a steroidal backbone and multiple hydroxyl groups.
  • Regulation: Both this compound and brassinolide are significantly regulated under stress conditions. However, brassinolide is universally up-regulated in CK vs. WT and CK vs. FT comparisons, whereas this compound shows context-dependent regulation (up-regulated in CK vs. WT/CK vs. FT but down-regulated in WT vs. FT) .
  • Role: Brassinosteroids primarily regulate cell elongation, while this compound may modulate oxidative stress pathways .

Hydroxylated Bile Acid Analogues

beta-Muricholic Acid

  • Structure: A trihydroxy bile acid (3α,6β,7β-trihydroxy-5β-cholanoic acid) with a steroid backbone.
  • Comparison: Shares the 6β and 7β hydroxylation pattern but differs in core structure (steroid vs. kaurane) and function. Beta-muricholic acid is a primary bile acid in rodents, aiding lipid digestion, whereas this compound is plant-specific .

Metabolic Pathway Context and Differential Regulation

Pathway Integration

This compound is part of the diterpenoid biosynthesis pathway, distinct from pathways producing compounds like alpha-linolenate (unsaturated fatty acid) or secologanin (monoterpenoid) . Its biosynthesis requires hydroxylation steps absent in simpler diterpenes.

Stress-Induced Metabolite Dynamics

In wheat under drought stress:

  • This compound: Down-regulated in WT vs. FT comparisons, suggesting suppression under phosphorus-sufficient conditions .
  • 6''-O-Malonyldaidzin : Co-regulated in all comparisons but with opposing trends (e.g., up-regulated in WT vs. FT) .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Biosynthesis Pathway Biological Role Key Regulation Trends
This compound C₂₀H₃₀O₄ 334.45 6β,7β-dihydroxy, C-19 acid Diterpenoid biosynthesis Drought stress response Down-regulated in WT vs. FT
Brassinolide C₂₈H₄₈O₆ 480.68 Steroid, multiple -OH Brassinosteroid pathway Cell elongation, stress adapt Universally up-regulated
beta-Muricholic acid C₂₄H₄₀O₅ 408.57 3α,6β,7β-trihydroxy, acid Bile acid biosynthesis Lipid digestion in rodents N/A
ent-Kaurenoic acid C₂₀H₃₀O₃ 318.45 C-19 acid, no 6β/7β -OH Gibberellin precursor Plant hormone precursor N/A

Research Implications and Gaps

  • Functional Overlap : The shared hydroxylation pattern with beta-muricholic acid suggests convergent evolution in hydroxylase enzyme specificity, warranting cross-kingdom enzymatic studies .
  • Regulatory Mechanisms: Context-dependent regulation of this compound implies complex interaction with phosphorus availability and drought signaling .

Preparation Methods

Solvent Selection and Optimization

6β,7β-Dihydroxykaurenoic acid is naturally occurring in select plant species, necessitating optimized extraction protocols to isolate it from complex matrices. Recent studies on metabolomic profiling of plant tissues highlight the efficacy of polar solvent mixtures for diterpenoid extraction. For example, a methanol:acetonitrile:water (2:2:1 v/v) system has demonstrated high recovery rates for kaurenoic acid derivatives, achieving >80% extraction efficiency. The inclusion of acetonitrile enhances lipid solubility while minimizing protein co-precipitation, critical for reducing downstream purification challenges.

Mechanochemical Disruption and Ultrasonication

Post-homogenization, mechanical grinding at 45 Hz for 10 minutes followed by ice-bath ultrasonication (10 minutes) ensures cell wall lysis and metabolite release. This step is particularly vital for rigid plant tissues, where diterpenoids are sequestered in trichomes or resin ducts. Subsequent centrifugation (12,000 rpm, 15 minutes) and vacuum concentration yield a crude extract enriched in 6β,7β-dihydroxykaurenoic acid.

Challenges in Natural Extraction

Despite high specificity, natural extraction faces limitations:

  • Low Abundance : The compound constitutes <0.1% of dry plant biomass in most species.

  • Matrix Interference : Co-extraction of chlorophyll and tannins necessitates additional clean-up steps, such as solid-phase extraction (SPE) with C18 cartridges.

Chemical Synthesis Pathways

Epoxidation and Hydroxylation of Kaurenoic Acid Precursors

Synthetic routes often begin with kaurenoic acid derivatives, leveraging stereoselective oxidation to introduce hydroxyl groups at C6 and C7. A seminal approach involves α-epoxidation of 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid diacetate using m-chloroperbenzoic acid (mCPBA). The epoxide intermediate undergoes acid-catalyzed ring-opening with acetic acid, yielding 6β,7α-dihydroxy derivatives. Subsequent stereochemical inversion at C7 via alkaline hydrolysis produces the 6β,7β-dihydroxy configuration.

Key Reaction Conditions:

  • Epoxidation : 0°C, dichloromethane, 12-hour reaction.

  • Hydrolysis : 1M NaOH, reflux, 6 hours.

  • Overall Yield : 25%.

Osmium Tetroxide-Mediated Dihydroxylation

An alternative method employs osmium tetroxide (OsO₄) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant for syn-dihydroxylation of Δ⁶-kaurenoic acid esters. This one-pot reaction directly installs both hydroxyl groups with β-stereochemistry, circumventing the need for epoxide intermediates.

Reaction Parameters:

  • Solvent : Tert-butanol:water (4:1 v/v).

  • Temperature : 25°C, 24-hour reaction.

  • Yield : 33%.

Purification and Crystallization Techniques

Esterification and Recrystallization

Crude synthetic mixtures often contain regioisomers (e.g., 6β,7α-dihydroxy derivatives) and unreacted precursors. A patented purification strategy involves esterification with methanol under acidic conditions (H₂SO₄, 60°C, 4 hours), converting carboxylic acids to methyl esters. Subsequent crystallization from aromatic solvents (toluene or xylene) at −20°C enriches the desired diastereomer. Recrystallization from methanol:aromatic solvent:water (5:3:2 v/v) further elevates purity to >98%.

Chromatographic Resolution

For analytical-scale purification, reverse-phase HPLC with C18 columns and gradient elution (ammonium acetate:methanol) achieves baseline separation of 6β,7β-dihydroxykaurenoic acid from contaminants. Capillary LC (cLC) coupled with tandem mass spectrometry (MS/MS) enables real-time monitoring, with limits of detection (LOD) as low as 0.9 ng/g.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals at δ 3.82 (H-6, dd, J = 4.2 Hz) and δ 3.75 (H-7, t, J = 3.8 Hz) confirm vicinal diol configuration.

    • ¹³C NMR : Carboxylic carbon at δ 178.9 ppm (C-19).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed : [M−H]⁻ m/z 333.2172 (calc. 334.2144 for C₂₀H₃₀O₄).

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with photodiode array detection (PDA) at 210 nm quantifies impurities ≤0.5%. Method validation per ICH guidelines confirms intra-day precision (RSD <5%) and accuracy (98–102%).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Natural Extraction0.02%85–90%LowHigh
Epoxidation/Hydrolysis25%95%ModerateModerate
OsO₄ Dihydroxylation33%98%HighHigh
Synthetic + Crystallization40%99%HighLow

Q & A

Basic Research Questions

Q. What are the key structural and biosynthetic characteristics of 6β,7β-dihydroxykaurenoic acid, and how do they influence its biological activity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve its stereochemistry (e.g., the β-configuration of hydroxyl groups at C6 and C7). Compare its biosynthesis pathway to related diterpenoids, such as gibberellins, using isotope-labeled precursors to trace enzymatic oxidation steps (e.g., NADPH-dependent hydroxylation) .
  • Data Interpretation : Structural similarities to ent-kaurene derivatives suggest roles in plant stress responses, as observed in metabolomic studies of wheat under drought conditions .

Q. How can researchers reliably quantify 6β,7β-dihydroxykaurenoic acid in plant tissues?

  • Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) for selective quantification. Validate protocols using internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference databases like HMDB and KEGG provide baseline spectra for cross-validation .
  • Experimental Design : Optimize extraction solvents (e.g., methanol-water mixtures) to balance recovery efficiency and compound stability, particularly given its hydroxyl groups’ susceptibility to oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 6β,7β-dihydroxykaurenoic acid across plant species?

  • Methodology : Conduct comparative studies using genetically uniform plant lines (e.g., Arabidopsis mutants) under controlled abiotic stress conditions. Pair transcriptomic data with targeted metabolite profiling to correlate its accumulation with stress-responsive genes (e.g., JA/ABA signaling pathways) .
  • Data Contradiction Analysis : Discrepancies may arise from species-specific enzyme kinetics (e.g., cytochrome P450 hydroxylases) or environmental factors altering precursor availability. Use in vitro enzyme assays with recombinant proteins to isolate variables .

Q. How can metabolic engineering enhance the production of 6β,7β-dihydroxykaurenoic acid for functional studies?

  • Methodology : Heterologous expression of biosynthetic genes (e.g., ent-kaurene oxidase) in microbial hosts like Saccharomyces cerevisiae. Optimize fermentation conditions (e.g., oxygen tension, pH) to favor hydroxylation over competing pathways .
  • Challenges : Address low yields due to enzyme promiscuity or toxicity of intermediates. Use directed evolution or computational protein design to improve enzyme specificity .

Q. What role does 6β,7β-dihydroxykaurenoic acid play in cross-talk between diterpenoid and phytohormone pathways?

  • Methodology : Apply stable isotope-assisted flux analysis to track carbon flow from mevalonate pathways to diterpenoid and gibberellin branches. Use hormone-deficient mutants to test its interaction with jasmonate or auxin signaling .
  • Hypothesis Testing : If its accumulation inversely correlates with gibberellin levels under stress, propose a regulatory feedback mechanism via competitive enzyme inhibition .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing 6β,7β-dihydroxykaurenoic acid from its isomers?

  • Methodology : High-resolution tandem MS (HR-MS/MS) coupled with ion mobility spectrometry to separate co-eluting isomers. Validate with synthetic standards and computational modeling of fragmentation patterns .
  • Data Validation : Cross-reference with public spectral libraries (e.g., HMDB, PubChem) to confirm unique identifiers like exact mass (334.2144) and fragmentation ions .

Q. How can researchers address the scarcity of in vivo functional data for this compound?

  • Experimental Design : Use CRISPR/Cas9-edited plant lines to knockout biosynthetic genes (e.g., CYP720A1) and observe phenotypic changes under stress. Pair with exogenous application studies to isolate its effects .
  • Limitations : Compensatory mechanisms in knockout lines may obscure results. Include multi-omics integration (metabolomics, proteomics) to capture systemic adaptations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta,7beta-Dihydroxykaurenoic acid
Reactant of Route 2
6beta,7beta-Dihydroxykaurenoic acid

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